molecular formula C4H6O3 B14368851 1-Oxopropan-2-yl formate CAS No. 92805-66-8

1-Oxopropan-2-yl formate

Katalognummer: B14368851
CAS-Nummer: 92805-66-8
Molekulargewicht: 102.09 g/mol
InChI-Schlüssel: XNWRZCQKQJHEGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Oxopropan-2-yl formate is a chemical compound with the molecular formula C4H6O3 It is an ester formed from the reaction of formic acid and acetone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Oxopropan-2-yl formate can be synthesized through the esterification of formic acid with acetone. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced separation techniques, such as distillation, ensures the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Oxopropan-2-yl formate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the formate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces substituted esters or other derivatives.

Wissenschaftliche Forschungsanwendungen

1-Oxopropan-2-yl formate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: Used in the production of fragrances and flavorings due to its ester functional group.

Wirkmechanismus

The mechanism by which 1-oxopropan-2-yl formate exerts its effects involves the interaction of its ester group with various molecular targets. In enzymatic reactions, the ester bond can be hydrolyzed by esterases, leading to the formation of formic acid and acetone. This hydrolysis reaction is crucial in biological systems where esters are metabolized.

Vergleich Mit ähnlichen Verbindungen

    1-Isopropoxy-1-oxopropan-2-yl pivalate: Used as a perfuming ingredient.

    Ethyl formate: Another ester with similar reactivity but different applications.

Uniqueness: 1-Oxopropan-2-yl formate is unique due to its specific structure and reactivity, making it suitable for specialized applications in organic synthesis and industrial processes. Its ability to undergo various chemical reactions and its role as an intermediate in the synthesis of complex molecules highlight its importance in scientific research and industry.

Eigenschaften

CAS-Nummer

92805-66-8

Molekularformel

C4H6O3

Molekulargewicht

102.09 g/mol

IUPAC-Name

1-oxopropan-2-yl formate

InChI

InChI=1S/C4H6O3/c1-4(2-5)7-3-6/h2-4H,1H3

InChI-Schlüssel

XNWRZCQKQJHEGJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C=O)OC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.